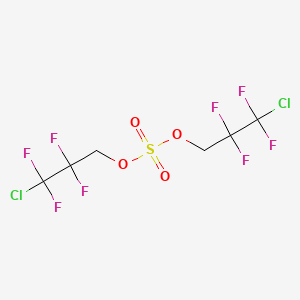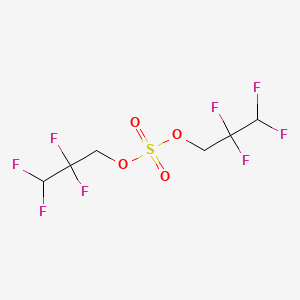
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Vue d'ensemble
Description
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid is a chemical compound with the molecular formula C8H5F11O3 . It is also known as GenX, a perfluoroalkyl substance (PFAS) used in the production of non-stick coatings.
Molecular Structure Analysis
The molecule contains a total of 27 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 3 Oxygen atoms, and 11 Fluorine atoms . It has 26 bonds in total, including 21 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 358.106 Da . Other properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Environmental Impact and Toxicology
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid is closely related to perfluoroalkyl acids (PFAs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), which are widely used in various industrial and consumer products. Studies on PFAs have shown their persistence in the environment and potential developmental toxicity. For instance, Lau et al. (2004) reviewed the developmental toxicity of PFOS and PFOA, highlighting their widespread presence in humans and the need for further research on their hazards (Lau, Butenhoff, & Rogers, 2004). Similarly, Liu and Avendaño (2013) discussed the microbial degradation of polyfluoroalkyl chemicals, emphasizing the environmental persistence and toxicity profiles of PFAs, which could be relevant for understanding the behavior of this compound (Liu & Avendaño, 2013).
Environmental Fate and Degradation
Understanding the environmental fate and degradation pathways of PFAs can provide insights into the behavior of this compound. Munoz et al. (2019) provided a critical review of the environmental occurrence, fate, and effects of fluoroalkylether substances, including advanced analytical methods for their detection, which could be applicable for studying this compound (Munoz et al., 2019).
Human Exposure and Health Risks
Investigations into the human exposure and health risks associated with PFAs like PFOA and PFOS could inform the potential risks of this compound. Domingo and Nadal (2019) reviewed the presence of PFAS in drinking water and their implications for human health, providing a context for assessing the health risks of related compounds (Domingo & Nadal, 2019).
Treatment and Remediation Techniques
Research on the treatment and remediation of PFAs can offer strategies for managing compounds like this compound. Espana et al. (2015) critically reviewed existing methods for removing PFOS and PFOA from water, discussing the effectiveness of various treatment technologies that could also be applicable to similar compounds (Espana, Mallavarapu, & Naidu, 2015).
Propriétés
IUPAC Name |
4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O3/c9-4(6(12,13)14,2-1-3(20)21)22-8(18,19)5(10,11)7(15,16)17/h1-2H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCSXNBWNQQSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896501 | |
| Record name | 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243128-40-7 | |
| Record name | 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)